Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-prope noate Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-prope noate
Brand Name: Vulcanchem
CAS No.: 189109-01-1
VCID: VC0223329
InChI: InChI=1S/C13H13ClN4O2/c1-2-20-13(19)11(7-15)12(17-8-16)18-10-5-3-9(14)4-6-10/h3-6,8,18H,2H2,1H3,(H2,16,17)/b12-11-
SMILES: CCOC(=O)C(=C(NC1=CC=C(C=C1)Cl)N=CN)C#N
Molecular Formula: C13H13ClN4O2
Molecular Weight: 292.72 g/mol

Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-prope noate

CAS No.: 189109-01-1

Main Products

VCID: VC0223329

Molecular Formula: C13H13ClN4O2

Molecular Weight: 292.72 g/mol

Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-prope noate - 189109-01-1

CAS No. 189109-01-1
Product Name Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-prope noate
Molecular Formula C13H13ClN4O2
Molecular Weight 292.72 g/mol
IUPAC Name ethyl (E)-3-[(E)-aminomethylideneamino]-3-(4-chloroanilino)-2-cyanoprop-2-enoate
Standard InChI InChI=1S/C13H13ClN4O2/c1-2-20-13(19)11(7-15)12(17-8-16)18-10-5-3-9(14)4-6-10/h3-6,8,18H,2H2,1H3,(H2,16,17)/b12-11-
Standard InChIKey BEJNNDMIBWPYFC-QXMHVHEDSA-N
Isomeric SMILES CCOC(=O)/C(=C(\NC1=CC=C(C=C1)Cl)/N=C/N)/C#N
SMILES CCOC(=O)C(=C(NC1=CC=C(C=C1)Cl)N=CN)C#N
Canonical SMILES CCOC(=O)C(=C(NC1=CC=C(C=C1)Cl)N=CN)C#N
Synonyms Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-prope noate
PubChem Compound 9588982
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator